羟基-PEG2-CH2CO2tBu

描述

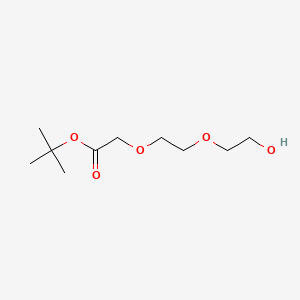

Hydroxy-PEG2-CH2CO2tBu was a useful reagent in the study for potentiator-corrector agonist of cystic fibrosis mutant protein ΔF508-CFTR preparation.

Hydroxy-PEG2-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

科学研究应用

溶解度增强剂

羟基-PEG2-CH2CO2tBu 含有亲水性 PEG 间隔基,可增加其在水性介质中的溶解度 。此特性使其在药物递送系统中发挥作用,尤其是在活性药物成分溶解性具有挑战性的情况下。

药物递送系统

This compound 中的羟基可实现进一步的衍生化或用其他反应性官能团取代 。这使其成为药物递送系统设计中的一种多功能连接体,尤其是在前药或药物缀合物的开发中。

抗体-寡核苷酸缀合物 (AOC)

This compound 可用于制备抗体-寡核苷酸缀合物 (AOC) 。AOC 是一类治疗剂,它将抗体的特异性与寡核苷酸的多样功能结合在一起。

抗体生物聚合物缀合物 (ABC)

与 AOC 类似,this compound 也可用于制备抗体生物聚合物缀合物 (ABC) 。ABC 用于靶向药物递送,尤其是在癌症治疗中。

羧基的保护

This compound 中的叔丁基保护的羧基可在酸性条件下脱保护 。此特性在需要官能团保护和脱保护的多步合成中非常有用。

囊性纤维化研究

This compound 已被用作研究囊性纤维化突变蛋白 ΔF508-CFTR 制备的增强剂-校正剂激动剂的试剂 。这突出了其在囊性纤维化等遗传性疾病的治疗研究中的潜力。

作用机制

Target of Action

Hydroxy-PEG2-CH2CO2tBu is primarily used as a PEG linker . PEG linkers are used in drug delivery systems to connect a drug to a carrier molecule, enhancing the drug’s solubility, stability, and bioavailability .

Mode of Action

Hydroxy-PEG2-CH2CO2tBu contains a hydroxyl group and a t-butyl protected carboxyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

As a peg linker, it likely plays a role in the delivery of drugs to their target sites, potentially affecting a wide range of biochemical pathways depending on the specific drug being delivered .

Pharmacokinetics

The ADME properties The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could enhance its absorption and distribution. The hydroxyl group and t-butyl protected carboxyl group may also influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of Hydroxy-PEG2-CH2CO2tBu’s action are likely dependent on the specific drug it is linked to. As a PEG linker, its primary role is to enhance the drug’s solubility, stability, and bioavailability , thereby potentially enhancing the drug’s therapeutic effects.

Action Environment

Environmental factors that could influence Hydroxy-PEG2-CH2CO2tBu’s action, efficacy, and stability include pH levels, as the t-butyl protected carboxyl group can be deprotected under acidic conditions . Other factors such as temperature and the presence of other compounds could also potentially influence its action.

生化分析

Biochemical Properties

Hydroxy-PEG2-CH2CO2tBu plays a significant role in biochemical reactions, primarily as a PEG linker. The hydroxyl group in Hydroxy-PEG2-CH2CO2tBu enables further derivatization or replacement with other reactive functional groups, facilitating the formation of conjugates with enzymes, proteins, and other biomolecules. This compound interacts with various enzymes and proteins, enhancing their solubility and stability in aqueous media. The t-butyl protected carboxyl group can be deprotected to expose the carboxyl group, which can then form covalent bonds with amino groups in proteins and peptides .

Cellular Effects

Hydroxy-PEG2-CH2CO2tBu influences various cellular processes by enhancing the solubility and stability of biomolecules it interacts with. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery of bioactive molecules into cells. For example, Hydroxy-PEG2-CH2CO2tBu has been used in studies involving the potentiation of cystic fibrosis transmembrane conductance regulator (CFTR) protein, where it helps in the delivery of corrector molecules to the target cells .

Molecular Mechanism

The molecular mechanism of Hydroxy-PEG2-CH2CO2tBu involves its ability to form covalent bonds with biomolecules through its hydroxyl and carboxyl groups. The hydroxyl group can undergo further derivatization, allowing the attachment of various functional groups. The t-butyl protected carboxyl group can be deprotected under acidic conditions to expose the carboxyl group, which can then form covalent bonds with amino groups in proteins and peptides. This interaction can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydroxy-PEG2-CH2CO2tBu can change over time due to its stability and degradation properties. This compound is stable under standard storage conditions (-20°C) and can be stored for extended periods without significant degradation. Once deprotected, the carboxyl group may be prone to hydrolysis, which can affect its long-term stability and efficacy in biochemical reactions. Studies have shown that Hydroxy-PEG2-CH2CO2tBu maintains its activity over time, making it a reliable reagent for long-term experiments .

Dosage Effects in Animal Models

The effects of Hydroxy-PEG2-CH2CO2tBu in animal models vary with different dosages. At low doses, this compound can enhance the solubility and stability of biomolecules without causing significant toxicity. At high doses, Hydroxy-PEG2-CH2CO2tBu may exhibit toxic or adverse effects, such as cellular stress and inflammation. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects .

Metabolic Pathways

Hydroxy-PEG2-CH2CO2tBu is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The hydroxyl and carboxyl groups in this compound can participate in enzymatic reactions, leading to the formation of conjugates with proteins and peptides. These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism and biochemical processes .

Transport and Distribution

Hydroxy-PEG2-CH2CO2tBu is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility in aqueous media, facilitating its transport across cell membranes. Once inside the cells, Hydroxy-PEG2-CH2CO2tBu can interact with various biomolecules, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Hydroxy-PEG2-CH2CO2tBu is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes. The hydroxyl and carboxyl groups in Hydroxy-PEG2-CH2CO2tBu can form covalent bonds with biomolecules, affecting their activity and function within the cell .

生物活性

Hydroxy-PEG2-CH2CO2tBu is a polyethylene glycol (PEG) derivative characterized by the presence of a hydroxyl group and a t-butyl protected carboxyl group. This compound is notable for its hydrophilic properties, which enhance solubility in aqueous environments, making it a valuable component in various biological applications, including drug delivery and bioconjugation.

- Molecular Formula : C10H20O5

- Molecular Weight : 220.3 g/mol

- CAS Number : 149299-82-1

- Purity : 95%

- Storage Conditions : -20°C

The structure of Hydroxy-PEG2-CH2CO2tBu allows for further derivatization due to the hydroxyl group, while the t-butyl protected carboxyl group can be deprotected under acidic conditions, facilitating the introduction of other functional groups .

Mechanisms of Biological Activity

Hydroxy-PEG2-CH2CO2tBu exhibits several biological activities attributed to its structural components:

- Increased Solubility : The PEG spacer enhances the solubility of drugs in aqueous solutions, which is crucial for improving bioavailability.

- Bioconjugation Potential : The hydroxyl group allows for easy conjugation with various biomolecules, enabling the development of targeted therapies.

- Controlled Release : The t-butyl protected carboxyl group can be selectively deprotected, allowing for controlled release of therapeutic agents in specific environments.

Case Study 1: Drug Delivery Applications

In a study exploring the use of Hydroxy-PEG derivatives in drug delivery systems, researchers found that incorporating Hydroxy-PEG2-CH2CO2tBu into nanoparticles significantly improved the pharmacokinetics of encapsulated drugs. The enhanced solubility and biocompatibility led to prolonged circulation times and increased accumulation in target tissues .

Case Study 2: Anticancer Activity

Research on PEGylated compounds has shown that Hydroxy-PEG derivatives can enhance the efficacy of anticancer drugs. A study demonstrated that when Hydroxy-PEG2-CH2CO2tBu was conjugated to a chemotherapeutic agent, there was a marked increase in cytotoxicity against human cancer cell lines compared to non-PEGylated controls. This effect was attributed to improved cellular uptake and reduced systemic toxicity .

Comparative Analysis of PEG Derivatives

The table below summarizes key properties and applications of various PEG derivatives, including Hydroxy-PEG2-CH2CO2tBu:

| Compound | Molecular Weight | Functional Groups | Applications |

|---|---|---|---|

| Hydroxy-PEG2-CH2CO2tBu | 220.3 g/mol | Hydroxyl, t-butyl ester | Drug delivery, bioconjugation |

| Hydroxy-PEG3-CH2CO2tBu | 340.4 g/mol | Hydroxyl, t-butyl ester | Enhanced solubility |

| PEG4-NH2 | 300.4 g/mol | Amino | Protein conjugation |

属性

IUPAC Name |

tert-butyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O5/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDJRQVQNFNFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149299-82-1 | |

| Record name | Hydroxy-PEG2-t-butyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。